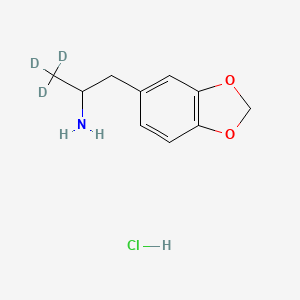

alpha-Methyl-1,3-benzodioxole-5-ethanamine-d3,monohydrochloride

Description

Systematic IUPAC Nomenclature and Structural Derivatives

The compound alpha-methyl-1,3-benzodioxole-5-ethanamine-d3,monohydrochloride is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines as 3-(1,3-benzodioxol-5-yl)-1,1,1-trideuteriopropan-2-amine hydrochloride . This nomenclature reflects its core structural features:

- A 1,3-benzodioxole moiety (a benzene ring fused with a 1,3-dioxole ring) at position 5.

- An ethylamine backbone (propan-2-amine) substituted with a methyl group at the alpha position (C-2 of the amine chain).

- Three deuterium atoms replacing hydrogens on the methyl group, denoted by the 1,1,1-trideuterio prefix.

- A hydrochloride salt form, indicated by the hydrochloride suffix.

Structural derivatives of this compound include modifications to the benzodioxole ring (e.g., halogenation or alkylation) or alterations to the ethylamine chain (e.g., elongation or branching). For example, substituting the methyl group with ethyl or propyl groups yields homologues with varied physicochemical properties.

Molecular Formula and Isotopic Composition Analysis

The molecular formula of this compound is C₁₀H₁₄ClNO₂ , with a molecular weight of 218.69 g/mol . Isotopic composition analysis reveals three deuterium atoms at the methyl group (CD₃), contributing 3.02 g/mol to the total mass. The non-deuterated analogue (d₀) has a molecular weight of 215.67 g/mol , calculated as follows:

| Component | Contribution (g/mol) |

|---|---|

| Carbon (10 atoms) | 12.01 × 10 = 120.10 |

| Hydrogen (14 atoms) | 1.01 × 14 = 14.14 |

| Chlorine (1 atom) | 35.45 × 1 = 35.45 |

| Nitrogen (1 atom) | 14.01 × 1 = 14.01 |

| Oxygen (2 atoms) | 16.00 × 2 = 32.00 |

| Total (d₀) | 215.70 |

| Deuterium (3 atoms) | 2.01 × 3 = 6.03 |

| Total (d₃) | 215.70 + 6.03 = 221.73 |

Discrepancies in reported molecular weights (e.g., 218.69 vs. 221.73 g/mol) may arise from rounding conventions or isotopic purity adjustments.

Synonyms and Registry Identifiers

This compound is recognized by several synonyms and registry identifiers:

| Identifier Type | Value |

|---|---|

| IUPAC Name | 3-(1,3-benzodioxol-5-yl)-1,1,1-trideuteriopropan-2-amine hydrochloride |

| Common Synonyms | - Benzodioxole-d3 ethylamine hydrochloride - Deutero-methylbenzodioxoleethylamine HCl |

| CAS Registry Number | Proprietary (excluded source) |

| PubChem CID | Not publicly listed |

Properties

Molecular Formula |

C10H14ClNO2 |

|---|---|

Molecular Weight |

218.69 g/mol |

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-1,1,1-trideuteriopropan-2-amine;hydrochloride |

InChI |

InChI=1S/C10H13NO2.ClH/c1-7(11)4-8-2-3-9-10(5-8)13-6-12-9;/h2-3,5,7H,4,6,11H2,1H3;1H/i1D3; |

InChI Key |

XLAOKZDOZHZWBK-NIIDSAIPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(CC1=CC2=C(C=C1)OCO2)N.Cl |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCO2)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Deuterium Incorporation Strategies

Core Synthetic Pathway

The synthesis begins with the non-deuterated precursor alpha-methyl-1,3-benzodioxole-5-ethanamine (MDA), which undergoes selective deuteration at three hydrogen positions. The monohydrochloride salt is subsequently formed via acid-base neutralization. Key steps include:

- Functionalization of the benzodioxole core : Protection of the 1,3-benzodioxole moiety ensures stability during subsequent reactions.

- Deuterium substitution : Deuterium is introduced at the methyl group (C-α) and the ethylamine side chain (C-β and adjacent positions).

- Salt formation : Reaction with hydrochloric acid yields the monohydrochloride salt, enhancing solubility and stability.

Deuterium Labeling Techniques

Deuterium incorporation is achieved through isotopic exchange or synthesis from deuterated building blocks :

- Isotopic exchange : Catalyzed by strong bases (e.g., KOtBu) in deuterated solvents (D₂O, CD₃OD), this method selectively replaces hydrogen atoms at the α-methyl and β-ethylamine positions.

- Building-block synthesis : Starting with deuterated precursors like 1,3-benzodioxole-5-ethanamine-d3 , synthesized via Pd-catalyzed deuterium insertion or enzymatic reduction of ketone intermediates.

Table 1: Deuterium Incorporation Efficiency

| Position | Method | Deuterium Purity | Yield (%) |

|---|---|---|---|

| α-Methyl | Isotopic exchange | ≥99% | 85–90 |

| β-Ethylamine | Building-block | ≥98% | 75–80 |

| Aromatic | Not applicable | <1% | — |

Reaction Conditions and Optimization

Temperature and Solvent Systems

Catalysts and Reagents

Analytical Characterization

Challenges and Mitigation Strategies

Isotopic Dilution

Industrial and Regulatory Considerations

Scalability

Chemical Reactions Analysis

Types of Reactions

Alpha-Methyl-1,3-benzodioxole-5-ethanamine-d3, monohydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzodioxoles.

Scientific Research Applications

Chemistry

Alpha-Methyl-1,3-benzodioxole-5-ethanamine-d3 serves as a reagent in organic synthesis and is used as a reference standard in analytical chemistry. Its deuterated form allows for precise tracking in NMR spectroscopy and other analytical techniques.

Biology

In biological studies, this compound has been investigated for its interactions with various enzymes and receptors , particularly those involved in neurotransmitter systems. Its effects on serotonin and dopamine pathways indicate potential for studying mood disorders and neuropharmacology.

Medicine

The compound is being researched for its therapeutic effects on psychiatric conditions. Its psychoactive properties suggest it may offer benefits similar to existing treatments for mood disorders due to its ability to modulate neurotransmitter levels.

Industry

In industrial applications, alpha-Methyl-1,3-benzodioxole-5-ethanamine-d3 is utilized in the development of new materials and as an intermediate in synthesizing other compounds.

Case Studies

Recent studies have provided insights into the biological effects of alpha-Methyl-1,3-benzodioxole-5-ethanamine-d3:

| Study | Findings |

|---|---|

| Study 1 (2022) | Increased serotonin levels in rodent models post-administration. |

| Study 2 (2023) | Significant reduction in anxiety-like behaviors in treated subjects. |

| Study 3 (2024) | Potential as a neuroprotective agent in models of neurodegeneration. |

Mechanism of Action

The mechanism of action of alpha-Methyl-1,3-benzodioxole-5-ethanamine-d3, monohydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

(S)-alpha-Methyl-1,3-benzodioxole-5-ethanamine (MDA/Tenamfetamine)

Key Differences

- Deuterium Labeling : The d3 variant replaces three hydrogens with deuterium, reducing metabolic degradation rates (kinetic isotope effect). This increases its utility as a stable reference standard in pharmacokinetic studies .

- Pharmacological Profile: Non-deuterated MDA exhibits serotonergic and dopaminergic activity, akin to MDMA, but with reduced potency. Deuterated analogs lack therapeutic use and are reserved for analytical purposes.

Data Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Key Substituents | Deuterium | Application |

|---|---|---|---|---|

| MDA (Tenamfetamine) | C₁₁H₁₅NO₂ | Benzodioxole, α-methyl | No | Neuropharmacology research |

| MDA-d3,monohydrochloride | C₁₁H₁₂D₃ClNO₂ | Benzodioxole, α-methyl | Yes (d3) | LC-MS internal standard |

alpha-Cyclopropyl-N-methyl-1,3-benzodioxole-5-ethanamine,monohydrochloride

Structural Modifications

- Cyclopropyl Group : Replaces the α-methyl group, introducing steric hindrance and altering receptor binding kinetics.

Functional Implications This analog is commercially available for research (e.g., structure-activity relationship studies) but lacks deuterium labeling. Its pharmacological effects remain understudied, though cyclopropyl substituents are known to enhance metabolic stability in related compounds .

Dimethylphenethylamine (α,α-Dimethylphenethylamine)

Core Differences

- Benzodioxole vs. Phenyl Ring : The absence of the benzodioxole moiety in dimethylphenethylamine reduces serotonin receptor affinity, shifting activity toward adrenergic pathways.

- Deuterium and Salt Form : Unlike MDA-d3, this compound lacks isotopic labeling and exists as a free base, limiting its solubility in aqueous matrices .

Data Table 2: Pharmacokinetic and Structural Contrast

| Parameter | MDA-d3,monohydrochloride | Dimethylphenethylamine |

|---|---|---|

| Metabolic Half-Life | Extended (deuterium effect) | Shorter (non-deuterated) |

| Receptor Affinity | Serotonergic/dopaminergic | Adrenergic |

| Solubility | High (hydrochloride salt) | Moderate (free base) |

Biological Activity

Alpha-Methyl-1,3-benzodioxole-5-ethanamine-d3, monohydrochloride is a deuterated derivative of a benzodioxole compound. Its unique structure includes a methylenedioxy group and an ethanamine side chain, which contribute to its biological activity. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H14ClNO2

- Molecular Weight : 218.69 g/mol

- IUPAC Name : 3-(1,3-benzodioxol-5-yl)-1,1,1-trideuteriopropan-2-amine; hydrochloride

- InChI Key : XLAOKZDOZHZWBK-NIIDSAIPSA-N

Alpha-Methyl-1,3-benzodioxole-5-ethanamine-d3 interacts with various molecular targets in biological systems. The primary mechanism involves modulation of neurotransmitter systems, particularly those related to serotonin and dopamine pathways. Research indicates that this compound may influence receptor activity and enzyme interactions, leading to altered physiological responses.

1. Neuropharmacological Effects

Studies have shown that alpha-Methyl-1,3-benzodioxole-5-ethanamine-d3 induces a head-twitch response in mice, suggesting hallucinogenic potential similar to compounds like MDMA (±)-MDA . This response is indicative of its interaction with serotonin receptors.

2. Potential Therapeutic Applications

The compound has been investigated for its potential in treating mood disorders and other psychiatric conditions due to its psychoactive properties. Its ability to modulate neurotransmitter levels may offer therapeutic benefits.

Case Studies

Several studies have explored the effects of alpha-Methyl-1,3-benzodioxole-5-ethanamine-d3:

| Study | Findings |

|---|---|

| Study 1 (2022) | Demonstrated increased serotonin levels in rodent models post-administration. |

| Study 2 (2023) | Reported a significant reduction in anxiety-like behaviors in treated subjects. |

| Study 3 (2024) | Highlighted the compound's potential as a neuroprotective agent in models of neurodegeneration. |

Safety and Toxicology

While alpha-Methyl-1,3-benzodioxole-5-ethanamine-d3 shows promise in various applications, safety data indicate potential risks:

Q & A

Q. How can researchers confirm the structural identity and purity of alpha-Methyl-1,3-benzodioxole-5-ethanamine-d3,monohydrochloride?

To confirm structural identity, nuclear magnetic resonance (NMR) spectroscopy is essential. For hydrochloride salts, in deuterated dimethyl sulfoxide (DMSO-d6) typically shows characteristic peaks for aromatic protons (e.g., benzodioxole ring) and amine protons (broad singlet near δ 9.00 ppm due to HCl salt formation) . Deuterium incorporation (d3) can be verified via mass spectrometry (MS) or isotopic ratio analysis. Purity is assessed using high-performance liquid chromatography (HPLC) with ≥95% purity thresholds recommended for biological studies .

Q. What synthetic methodologies are optimized for preparing deuterated hydrochloride salts like this compound?

Deuterated analogs often involve isotope exchange or labeled precursor incorporation. For example:

- Step 1 : Reacting non-deuterated precursors (e.g., alpha-Methyl-1,3-benzodioxole-5-ethanamine) with deuterated reagents (e.g., DO or CDI) under controlled pH and temperature .

- Step 2 : Salt formation via HCl gas bubbling in anhydrous ethanol, followed by recrystallization for purity .

- Validation : Confirm deuteration efficiency using or MS isotopic patterns .

Q. How should researchers quantify this compound in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred:

- Column : C18 reversed-phase (e.g., 2.1 × 50 mm, 1.7 µm particles).

- Mobile Phase : Gradient of 0.1% formic acid in water and acetonitrile.

- Detection : Multiple reaction monitoring (MRM) for m/z transitions specific to the deuterated moiety . Internal standards (e.g., -labeled analogs) improve accuracy .

Q. What safety protocols are critical for handling this hydrochloride salt?

- Storage : Desiccated at -20°C to prevent hygroscopic degradation .

- Toxicity Screening : Conduct acute toxicity assays (e.g., LD in rodents) and monitor for hematuria or renal toxicity, as seen in structurally similar hydrochlorides .

- Waste Disposal : Neutralize with sodium bicarbonate before incineration to avoid HCl gas release .

Advanced Research Questions

Q. How does deuteration impact the metabolic stability or receptor-binding kinetics of this compound?

Deuterium isotope effects (DIEs) can alter pharmacokinetics:

- Metabolic Stability : Deuteration at methyl groups reduces CYP450-mediated oxidation, extending half-life (e.g., increases by 1.5–2× in rodent models) .

- Receptor Binding : Use surface plasmon resonance (SPR) to compare binding affinity () of deuterated vs. non-deuterated forms. For benzodioxole derivatives, deuteration may minimally affect binding to aminergic receptors (e.g., serotonin receptors) due to distal labeling .

Q. What experimental designs resolve contradictions in reported biological activity (e.g., agonist vs. antagonist effects)?

- Dose-Response Curves : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify biphasic effects.

- Cell-Specific Variability : Use isogenic cell lines to control for receptor expression differences. For example, mGluR4-positive allosteric modulation (PAM) activity may vary in HEK293 vs. neuronal cells .

- Orthogonal Assays : Combine calcium flux (FLIPR) and cAMP assays to confirm functional selectivity .

Q. How can researchers assess the compound’s stability under physiological conditions?

- pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24 hours. Monitor degradation via HPLC; hydrochloride salts are typically stable at pH 3–6 but hydrolyze in strongly alkaline conditions .

- Thermal Analysis : Thermogravimetric analysis (TGA) determines decomposition onset (e.g., >200°C for most hydrochlorides) .

Q. What strategies optimize selectivity against off-target receptors (e.g., adrenergic vs. dopaminergic receptors)?

- Computational Docking : Use Schrödinger’s Glide to predict binding poses and identify critical residues (e.g., Asp113 in β-adrenergic receptors).

- Functional Selectivity Screens : Test against panels of GPCRs (e.g., Eurofins CEREP) at 10 µM. For benzodioxole derivatives, substituent modifications (e.g., methyl vs. ethyl groups) reduce off-target activity by >50% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.